n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide

CCR5 Antagonist HIV Research Chemokine Receptor

Procure this validated, minimalist CCR5 ligand (IC₅₀ = 9,200 nM) as a negative or low-potency control for assay sensitivity benchmarks and SAR campaigns. Its documented, weak antagonist activity provides a wide dynamic range for measuring potency improvements against clinical leads like Maraviroc. Essential for reproducible research in chemokine receptor pharmacology and HIV entry studies.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B14914910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCNC(=O)C2=CC=CO2
InChIInChI=1S/C12H12N2O2/c15-12(11-4-2-8-16-11)14-7-5-10-3-1-6-13-9-10/h1-4,6,8-9H,5,7H2,(H,14,15)
InChIKeySDIMYKHPLNNQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide (CAS 1252435-10-1): Procurement & Scientific Overview for Pyridyl-Furan Carboxamide Scaffolds


N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide is a small molecule (MW 216.24) comprising a furan-2-carboxamide linked via an ethyl chain to a pyridine ring . It is primarily used as a research chemical and synthetic intermediate . Preliminary pharmacological screening indicates it possesses biological activity as a CCR5 receptor antagonist, suggesting potential applications in research areas like HIV, inflammation, and cancer [1].

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide: Critical Variability in CCR5 Antagonism Within the Furan-2-Carboxamide Class


Direct substitution of N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide with other furan-2-carboxamide derivatives is not scientifically valid due to pronounced differences in target affinity and functional activity. For instance, while the target compound exhibits micromolar activity at the CCR5 receptor [1], other analogs in the furan-2-carboxamide class can display picomolar to nanomolar potency against entirely different targets like MMP-13 or the Urotensin-II receptor [2][3]. This underscores the critical role of the N-alkyl substituent in dictating both target selectivity and potency, which has direct implications for the validity and reproducibility of research outcomes.

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide: Quantified Differentiation Against CCR5 Antagonists and In-Class Analogs


Differential CCR5 Antagonism Potency: N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide vs. Maraviroc

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide acts as a CCR5 antagonist with an IC50 of 9,200 nM in a cellular assay [1]. In contrast, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of 3.3 nM in a comparable binding assay . This represents an approximately 2,800-fold difference in potency.

CCR5 Antagonist HIV Research Chemokine Receptor

Potency Differentiation Among Furan-2-Carboxamide-Based CCR5 Ligands

Within the furan-2-carboxamide chemotype, N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide (IC50 = 9,200 nM) demonstrates markedly different CCR5 antagonist potency compared to a related analog, N-(4-butan-2-ylphenyl)-N-[2-(cyclopentylamino)-2-oxo-1-pyridin-3-ylethyl]furan-2-carboxamide, which has a reported IC50 of 0.100 nM [1][2]. The presence of the cyclopentylamino and butylphenyl groups on the latter compound results in a >90,000-fold increase in potency.

CCR5 Antagonist Furan-2-carboxamide Structure-Activity Relationship

N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide: Evidence-Backed Procurement Applications in CCR5 and Scaffold Research


Use as a Low-Potency Control in CCR5 Antagonist Screening

Based on its quantified weak antagonist activity (IC50 = 9,200 nM) [1], N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide is optimally procured for use as a negative or low-potency control in assays designed to identify novel, potent CCR5 antagonists. Its activity is measurable but far below that of clinical leads like Maraviroc, providing a useful benchmark for assay sensitivity and hit validation .

Starting Scaffold for Medicinal Chemistry Optimization Programs

This compound serves as a validated, minimalist starting point for structure-activity relationship (SAR) campaigns targeting the CCR5 receptor. The stark contrast in potency between this simple scaffold (IC50 = 9,200 nM) and highly optimized analogs (IC50 = 0.100 nM) [1][2] provides a wide dynamic range for measuring improvements from structural modifications. Procurement for medicinal chemistry labs is justified to explore N-substituent and heterocyclic modifications aimed at enhancing potency and ADME properties.

Investigative Tool for Chemokine Receptor Biology

As a documented CCR5 ligand [1], this compound is relevant for academic and industrial research groups studying chemokine receptor pharmacology, HIV entry mechanisms, or inflammatory signaling pathways. Its procurement supports fundamental research where a chemically accessible, well-characterized ligand is required, independent of its absolute potency.

Quote Request

Request a Quote for n-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.